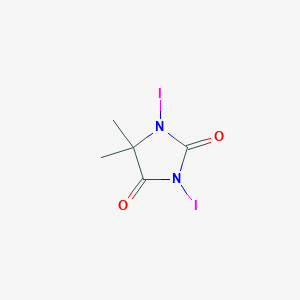

1,3-Diiodo-5,5-dimethylhydantoin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6I2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHCKRAHUPIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1I)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176865 | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2232-12-4 | |

| Record name | 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodo-5,5-dimethylhydantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ML8GRH5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,3-Diiodo-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,3-Diiodo-5,5-dimethylhydantoin (DIH), a versatile iodinating agent. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Properties

This compound is a stable, crystalline solid that serves as a convenient and effective source of electrophilic iodine for a variety of chemical transformations. Its physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆I₂N₂O₂ | [1][2] |

| Molecular Weight | 379.92 g/mol | [1][2] |

| Appearance | Cream to light brown crystalline powder | [1][2] |

| Melting Point | 190 - 198 °C (with decomposition) | [1][2][3] |

| Solubility | Insoluble in water. Soluble in acetone (B3395972) and alcohol. Slightly soluble in methylene (B1212753) chloride. | [2][3][4] |

| Density (Predicted) | 2.69 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | -3.25 ± 0.40 | [5] |

| CAS Number | 2232-12-4 | [1][2] |

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction media.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, methylene chloride, hexane) are chosen for the test.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it does not, the mixture may be gently heated to determine the effect of temperature on solubility. The degree of solubility can be qualitatively described as insoluble, slightly soluble, or soluble.

Density Determination (Gas Pycnometry)

Gas pycnometry is a common method for determining the density of a solid powder.

Methodology:

-

Principle: The method relies on measuring the volume of the solid by displacing an inert gas (typically helium) in a chamber of known volume.

-

Procedure: A weighed sample of this compound is placed in the sample chamber. The chamber is then filled with helium at a known pressure. The gas is then expanded into a second empty chamber, and the resulting pressure is measured.

-

Calculation: By applying the gas laws, the volume of the solid sample can be accurately determined. The density is then calculated by dividing the mass of the sample by its measured volume.

Application Workflow: Iodination of an Aromatic Compound

This compound is widely used as an iodinating agent for various organic substrates, including electron-rich aromatic compounds. A general workflow for such a reaction is depicted below.

Caption: General Workflow for the Iodination of an Arene.

References

An In-depth Technical Guide to 1,3-Diiodo-5,5-dimethylhydantoin: Chemical Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

1,3-Diiodo-5,5-dimethylhydantoin is a heterocyclic organic compound with the chemical formula C₅H₆I₂N₂O₂. The core of the molecule is a five-membered hydantoin (B18101) ring, substituted with two iodine atoms at the nitrogen positions (1 and 3) and two methyl groups at carbon 5.

The presence of two iodine atoms bonded to nitrogen atoms makes DIH a potent electrophilic iodinating agent. The electron-withdrawing nature of the carbonyl groups on the hydantoin ring further enhances the electrophilicity of the iodine atoms.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆I₂N₂O₂ | [1][2] |

| Molecular Weight | 379.92 g/mol | [1][2] |

| Appearance | Cream to light brown powder | [1] |

| Melting Point | 190-194 °C[1] or 198 °C (decomposes)[3][4] | [1][3][4] |

| Solubility | Insoluble in water, soluble in alcohol and methylene (B1212753) chloride. | |

| CAS Number | 2232-12-4 | [1][2] |

Bonding and Spectroscopic Characterization

Detailed single-crystal X-ray diffraction data for this compound, which would provide precise bond lengths and angles, is not publicly available. However, the bonding can be understood through general principles of chemical bonding and available spectroscopic information. The bonds within the hydantoin ring are covalent. The key bonds are the N-I bonds, which are relatively weak and polarized, making the iodine atoms electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes DIH an effective iodine source in chemical reactions.

Some sources indicate that DIH is unstable in solution, which can complicate analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[4] While specific spectral data is scarce in the literature, related compounds have been characterized. For instance, the crystal structures of the analogous 1,3-dichloro-5,5-dimethylhydantoin (B105842) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been determined and are available in the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of DIH are outlined below.

Method 1: Iodination using Iodine Monochloride

This method involves the reaction of 5,5-dimethylhydantoin (B190458) with iodine monochloride in the presence of a base.

-

Materials:

-

5,5-dimethylhydantoin (0.05 mol)

-

Iodine monochloride (0.11 mol)

-

Sodium hydroxide (B78521) (0.1 mol)

-

Ice-water

-

-

Procedure:

-

Dissolve 5,5-dimethylhydantoin and sodium hydroxide in ice-water at 0 °C.

-

Slowly add iodine monochloride to the cooled solution with stirring.

-

The product, this compound, precipitates from the solution.

-

The solid product can be collected by filtration and used without further purification.[5]

-

Method 2: Iodination using Iodine and Sodium Hypochlorite (B82951)

This method utilizes iodine and an oxidizing agent, sodium hypochlorite, to iodinate the 5,5-dimethylhydantoin.

-

Materials:

-

5,5-dimethylhydantoin (10.0 g, 0.078 mol)

-

Iodine (19.8 g, 0.078 mol)

-

Water (150 ml)

-

n-Butyl acetate (B1210297) (35 ml)

-

11% aqueous sodium hypochlorite solution (50.3 g, 0.078 mol)

-

Ice bath

-

-

Procedure:

-

Combine 5,5-dimethylhydantoin, iodine, water, and n-butyl acetate in a 500-ml flask.

-

Cool the mixture to 10 °C or below using an ice bath.

-

Slowly add the sodium hypochlorite solution to the mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for 2 hours.

-

The crystalline product will precipitate out of the solution.

-

Collect the crystals by filtration and dry them under reduced pressure to obtain this compound. A yield of 90% has been reported for this method.[5]

-

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent primarily used for electrophilic iodination of a wide range of organic substrates. Its reactivity is comparable to molecular iodine, but it offers the advantage of being a stable, non-sublimating solid, which makes it easier and safer to handle.[6]

Key Applications:

-

Iodination of Aromatic Compounds: DIH is effective for the iodination of electron-rich aromatic compounds such as phenols, anilines, and activated arenes.[7]

-

Iodination of Alkenes and Alkynes: It can be used for the iodination of double and triple bonds.

-

Oxidation Reactions: DIH can act as an oxidizing agent in certain transformations.

-

Biocidal and Disinfectant Properties: Due to the release of iodine, DIH exhibits antimicrobial properties and is used in water treatment and disinfectant formulations.[1]

The general mechanism for electrophilic iodination using DIH involves the attack of a nucleophile (e.g., an activated aromatic ring) on one of the electrophilic iodine atoms of DIH.

Visualizations

The following diagrams illustrate the synthesis and a key reaction of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: General mechanism for the electrophilic iodination of an aromatic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2232-12-4 [chemicalbook.com]

- 3. This compound CAS#: 2232-12-4 [m.chemicalbook.com]

- 4. This compound | 2232-12-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, DIH [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Preparation of 1,3-Diiodo-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a versatile and efficient reagent for iodination and oxidation reactions in organic synthesis.[1][2] Its solid, non-sublimating nature makes it a more convenient and safer alternative to molecular iodine.[1] This guide provides an in-depth overview of the primary synthetic routes for preparing DIH, complete with detailed experimental protocols, quantitative data, and process visualizations. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the successful laboratory-scale preparation of this important reagent.

Introduction

This compound, also known as DIH, is a heterocyclic organic compound widely employed as an iodinating and oxidizing agent.[1][2] It offers high reactivity and selectivity in various transformations, including the iodination of aromatic compounds, the conversion of alcohols and amines to nitriles, and other specialized applications.[3] The precursor, 5,5-dimethylhydantoin (B190458), is readily synthesized from acetone, ammonium (B1175870) carbonate, and potassium cyanate.[2] This document details the most common and effective laboratory methods for the synthesis of DIH from 5,5-dimethylhydantoin.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are presented, utilizing different iodinating and oxidizing agents.

Method 1: Iodination using Iodine Monochloride

This classical method, first reported in 1965, involves the direct iodination of 5,5-dimethylhydantoin using iodine monochloride in a basic medium.[2][4]

Method 2: Iodination using Iodine and Sodium Hypochlorite (B82951)

A more recent approach utilizes a combination of molecular iodine and an oxidizing agent, such as sodium hypochlorite, to achieve the di-iodination of the hydantoin (B18101) ring.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two described synthesis methods.

Table 1: Reactant Quantities for DIH Synthesis

| Method | Reactant | Molar Quantity (mol) | Mass (g) | Volume (mL) |

| 1 | 5,5-Dimethylhydantoin | 0.05 | - | - |

| Iodine Monochloride | 0.11 | - | - | |

| Sodium Hydroxide (B78521) | 0.1 | - | - | |

| 2 | 5,5-Dimethylhydantoin | 0.078 | 10.0 | - |

| Iodine | 0.078 | 19.8 | - | |

| Sodium Hypochlorite (11%) | 0.078 | 50.3 | - | |

| Water | - | - | 150 | |

| n-Butyl Acetate (B1210297) | - | - | 35 |

Table 2: Reaction Conditions and Yields

| Method | Parameter | Value |

| 1 | Temperature | 0 °C |

| Solvent | Ice-water | |

| Yield | Not specified | |

| 2 | Temperature | < 10 °C |

| Reaction Time | 2 hours | |

| Solvents | Water, n-Butyl Acetate | |

| Yield | 90% |

Detailed Experimental Protocols

Protocol for Method 1: Iodination using Iodine Monochloride

-

In a suitable reaction vessel, prepare a solution of sodium hydroxide (0.1 mol) in ice-water.

-

Cool the solution to 0 °C using an ice bath.

-

Add 5,5-dimethylhydantoin (0.05 mol) to the cold sodium hydroxide solution with stirring.

-

Slowly add iodine monochloride (0.11 mol) to the reaction mixture, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C until the reaction is complete.

-

The product, this compound, precipitates from the solution.

-

Isolate the product by filtration. The product is often used without further purification.[4]

Protocol for Method 2: Iodination using Iodine and Sodium Hypochlorite

-

To a 500-mL glass flask, add 5,5-dimethylhydantoin (10.0 g, 0.078 mol) and iodine (19.8 g, 0.078 mol).[4]

-

Add 150 mL of water and 35 mL of n-butyl acetate to the flask.[4]

-

Cool the mixture to below 10 °C in an ice bath.[4]

-

Slowly add an 11% aqueous solution of sodium hypochlorite (50.3 g, 0.078 mol) to the reaction mixture, ensuring the temperature remains below 10 °C.[4]

-

After the addition is complete, continue stirring the mixture at the same temperature for 2 hours, during which a crystal precipitate will form.[4]

-

Collect the precipitated crystals by filtration.[4]

-

Dry the collected crystals under reduced pressure to obtain this compound. A yield of 26.7 g (90%) can be expected.[4]

Visualized Workflows and Pathways

The following diagrams illustrate the chemical synthesis pathways and a general experimental workflow.

Caption: Synthesis of DIH via Iodine Monochloride.

Caption: Synthesis of DIH via Iodine and Sodium Hypochlorite.

Caption: General Experimental Workflow for DIH Synthesis.

Safety Considerations

-

This compound is an oxidizing agent and may intensify fire.

-

It can cause severe skin burns and eye damage.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

The synthesis of this compound can be reliably achieved through multiple synthetic routes, with the iodination of 5,5-dimethylhydantoin using either iodine monochloride or an iodine/sodium hypochlorite system being the most prevalent. The method employing sodium hypochlorite offers a high yield and utilizes readily available reagents. By following the detailed protocols and adhering to safety precautions, researchers can effectively prepare this valuable iodinating agent for a wide range of applications in organic synthesis and drug development.

References

Mechanism of action of 1,3-Diiodo-5,5-dimethylhydantoin in iodination

An In-depth Technical Guide on the Mechanism of Action of 1,3-Diiodo-5,5-dimethylhydantoin in Iodination

Introduction

This compound (DIH) is a stable, solid, and highly effective N-halo reagent used for the electrophilic iodination of a wide range of organic compounds.[1][2][3] As a crystalline solid that does not sublimate, DIH offers a safer and more convenient alternative to molecular iodine (I₂).[1] Its reactivity is comparable to that of N-iodosuccinimide (NIS), another common iodinating agent.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of DIH in iodination reactions, focusing on its application in the functionalization of aromatic compounds and ketones. It includes detailed mechanistic pathways, quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Mechanism of Action: Electrophilic Iodine Source

The primary role of DIH in iodination is to serve as a source of an electrophilic iodine species, effectively an "I⁺" equivalent.[2][3] The iodine atoms in DIH are bonded to nitrogen, a relatively electronegative atom, which polarizes the N-I bond and makes the iodine atom susceptible to nucleophilic attack. The general mechanism for the iodination of a nucleophilic substrate (Nu-H), such as an electron-rich arene, involves the attack of the nucleophile on one of the iodine atoms of DIH. This is followed by the removal of a proton by a base, yielding the iodinated product and 1-iodo-5,5-dimethylhydantoin or 5,5-dimethylhydantoin (B190458) as byproducts.[4]

Electrophilic Aromatic Iodination (SEAr)

DIH is particularly effective for the iodination of electron-rich aromatic and heteroaromatic compounds through an electrophilic aromatic substitution (SEAr) mechanism.[2][5][6] The reaction generally proceeds as follows:

-

Generation of Electrophile : The aromatic ring, acting as a nucleophile, attacks an electrophilic iodine atom on the DIH molecule.

-

Formation of σ-Complex : This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation : A weak base present in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodoarene product.

The reactivity of DIH can be significantly enhanced by the presence of an acid catalyst, which protonates the carbonyl oxygen of DIH, further increasing the electrophilicity of the iodine atoms.[6]

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr) using DIH.

Catalytic Activation of DIH

While DIH can iodinate highly activated arenes directly, its efficacy is often improved with catalysts. Various catalytic systems have been developed to enhance the electrophilicity of DIH, allowing for the iodination of less reactive substrates under milder conditions.

-

Organocatalysis : Thioureas and disulfides have been employed as Lewis base catalysts.[1][7] These catalysts activate DIH by forming a complex, which enhances the polarization of the N-I bond and makes the iodine more susceptible to attack. For example, a disulfide catalyst activates DIH to promote the iodination of anisoles and acetanilides in acetonitrile (B52724) under mild conditions.[1][7]

Caption: Lewis base (disulfide) activation of DIH for aromatic iodination.

-

Acid Catalysis : Brønsted acids like sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH) can protonate DIH, increasing its reactivity.[6] This allows for the iodination of even deactivated aromatic compounds, such as nitrobenzene.[6]

Iodination of Ketones

DIH is also utilized for the α-iodination of ketones. The mechanism is typically acid-catalyzed and proceeds through an enol intermediate.[8][9]

-

Enolization : The ketone is first protonated on its carbonyl oxygen by an acid catalyst. A base then removes an α-proton to form the enol tautomer. This is the slow, rate-determining step of the reaction.[8]

-

Nucleophilic Attack : The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic iodine of DIH.

-

Deprotonation : The resulting intermediate is deprotonated to yield the α-iodoketone and regenerate the acid catalyst.

Because the formation of the enol is the rate-determining step, the reaction rate is often independent of the iodine concentration (zero-order in iodine).[8][10]

References

- 1. This compound, DIH [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1,3-Diiod-5,5-dimethylhydantoin – Wikipedia [de.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. lucamehl.netlify.app [lucamehl.netlify.app]

Spectroscopic Characterization of 1,3-Diiodo-5,5-dimethylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,3-Diiodo-5,5-dimethylhydantoin (DIH), a versatile iodinating agent and disinfectant. Due to the compound's inherent instability in solution, which complicates experimental measurements, this document focuses on predicted spectroscopic values and generalized experimental protocols. The information herein is intended to aid researchers in the characterization and analysis of this important chemical entity.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure, comparison with analogous compounds, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-quality NMR spectra of this compound is challenging due to its decomposition in many common deuterated solvents. This instability can lead to the appearance of impurity peaks in the spectra. Therefore, rapid acquisition using a cold probe and a carefully selected solvent is recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 - 1.7 | Singlet | 6H | Two methyl groups at C5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | Carbonyl carbons (C2 and C4) |

| ~60 - 65 | Quaternary carbon (C5) |

| ~20 - 25 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to its carbonyl groups and other key functional moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1770 - 1710 | Strong | Asymmetric and symmetric C=O stretching of the hydantoin (B18101) ring |

| 1350 - 1250 | Medium | C-N stretching |

| 600 - 500 | Medium to Weak | C-I stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 379.92 | Molecular ion peak [M]⁺ |

| 253 | [M - I]⁺ |

| 127 | [I]⁺ |

| Further fragmentation | Loss of CO, methyl groups |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Due to the compound's instability, dissolve a minimal amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) immediately before analysis.

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, to be minimized to avoid sample degradation.

Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, depending on sample concentration.

Note on Analysis: The potential for rapid degradation in solution necessitates swift data acquisition. It is advisable to run a quick ¹H NMR spectrum first to assess sample integrity. The presence of unexpected peaks may indicate decomposition.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS) (Electron Ionization - EI)

Instrumentation: A mass spectrometer with an electron ionization source.

Sample Introduction:

-

Direct Insertion Probe (DIP): Load a small amount of the solid sample into a capillary tube and insert it into the ion source using the direct insertion probe. Gently heat the probe to volatilize the sample.

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Temperature: 150-250 °C.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Solubility Profile of 1,3-Diiodo-5,5-dimethylhydantoin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Diiodo-5,5-dimethylhydantoin (DIH), a versatile iodinating agent. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining precise solubility parameters. This guide is intended to empower researchers to generate specific and accurate solubility data tailored to their experimental needs.

Qualitative Solubility of this compound

This compound is a crystalline solid that is generally insoluble in water. Its solubility in organic solvents varies, with a tendency to dissolve in polar aprotic and some polar protic solvents. The available qualitative data is summarized in the table below.

| Solvent Family | Solvent | Solubility |

| Ketones | Acetone | Soluble[1] |

| Halogenated Alkanes | Dichloromethane (Methylene Chloride) | Soluble to Slightly Soluble[1] |

| Ethers | Tetrahydrofuran (THF) | Slightly Soluble |

| 1,4-Dioxane | Slightly Soluble | |

| Alcohols | Alcohol (General) | Soluble |

| Aqueous | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound in various organic solvents at different temperatures, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Volumetric flasks

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile, the concentration of the solute can be determined gravimetrically.

-

Weigh the volumetric flask containing the filtered solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, reweigh the flask containing the dried solute.

-

The mass of the dissolved this compound can be calculated by subtracting the initial mass of the flask from the final mass.

-

-

Spectroscopic/Chromatographic Analysis (preferred method):

-

For volatile solvents or for higher accuracy, use an analytical technique like HPLC or UV-Vis spectroscopy.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Thermal Stability and Decomposition of 1,3-Diiodo-5,5-dimethylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a versatile iodinating agent used in various organic syntheses. Despite its utility, DIH is known to be thermally sensitive, posing potential risks if not handled and stored correctly. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability and decomposition of DIH. While specific, in-depth thermo-analytical studies on DIH are limited in publicly available literature, this document synthesizes existing data, draws comparisons with analogous halogenated hydantoins, and outlines recommended experimental protocols for its thermal analysis. This guide aims to equip researchers and professionals with the necessary information to ensure the safe and effective use of this important reagent.

Introduction

This compound, a heterocyclic compound, is a widely utilized reagent for iodination reactions in organic chemistry. Its efficacy is counterbalanced by its inherent thermal instability, which necessitates a thorough understanding of its decomposition behavior for safe handling, storage, and application. This document details the known thermal properties of DIH, including its decomposition temperature and factors influencing its stability. Furthermore, it provides insights into potential decomposition pathways and outlines methodologies for its comprehensive thermal analysis, drawing parallels with other N-halo compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DIH is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆I₂N₂O₂ | [1] |

| Molecular Weight | 379.92 g/mol | [1] |

| Appearance | White to light yellow or orange powder/crystal | |

| Decomposition Temperature | ~198 °C |

Thermal Stability and Decomposition

The thermal stability of DIH is a critical parameter for its safe handling and storage. Available data indicates that the compound decomposes, with the liberation of iodine, at elevated temperatures.

Decomposition Temperature

Multiple sources from chemical suppliers indicate that this compound has a decomposition temperature of approximately 198 °C.

Factors Influencing Stability

The stability of DIH is significantly affected by the presence of moisture and elevated temperatures, even well below its listed decomposition point. A patent on the production and storage of DIH reveals that its decomposition, characterized by the release of molecular iodine (I₂), can occur at temperatures as low as 40 °C, particularly in the presence of water.[2]

The patent highlights the following observations for a wet DIH sample (containing 2-15% water):

-

At 40 °C for 3 hours, 4-6% of the compound decomposes.[2]

-

At 70 °C for 3 hours, 9-30% of the compound decomposes.[2]

These findings underscore the importance of storing DIH in a dry environment and at reduced temperatures. The patent recommends storing the compound at or below 15 °C to inhibit decomposition and the subsequent release of iodine.[2] The visual indicator of decomposition is often a change in color of the material to orange or brown, which is characteristic of the presence of molecular iodine, a phenomenon also observed in other N-iodo compounds like N-Iodosuccinimide (NIS).[3]

Comparative Thermal Analysis with Other Halogenated Hydantoins

The key findings from this comparative study were:

-

Halogenated hydantoins can undergo thermal runaway.[4]

-

The presence of water significantly increases the thermal hazard.[4]

-

For DCDMH, the decomposition products were identified as nitrogen dioxide (NO₂), cyanide, and chloromethane.[4]

It is plausible that the thermal decomposition of DIH follows a similar pattern, with the N-I bond being the weakest and likely to cleave first, leading to the formation of iodine radicals and subsequent decomposition of the hydantoin (B18101) ring. The decomposition products of DIH are likely to include molecular iodine, nitrogen oxides, and potentially iodinated organic fragments.

Proposed Experimental Protocols for Thermal Analysis

To obtain a comprehensive understanding of the thermal stability and decomposition kinetics of DIH, a series of thermo-analytical experiments are recommended. The following protocols are based on standard methods for analyzing potentially energetic materials and are adapted from methodologies used for other N-halo compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the onset of decomposition and the mass loss profile.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of DIH (2-5 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Dry nitrogen purge at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Heat from ambient temperature to 30 °C and hold for 10 minutes to equilibrate.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the determination of kinetic parameters.

-

-

Data Analysis: The onset temperature of decomposition, the percentage of mass loss at different stages, and the final residual mass are determined from the TGA curve. The data from multiple heating rates can be used to calculate the activation energy of decomposition using methods such as the Kissinger or Ozawa-Flynn-Wall method.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine the thermal transitions such as melting and the exothermicity of the decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of DIH (1-3 mg) is hermetically sealed in an aluminum or gold-plated copper pan.

-

Atmosphere: Dry nitrogen purge at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Heat from ambient temperature to a temperature above the decomposition range (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The onset temperature of the decomposition exotherm, the peak temperature, and the enthalpy of decomposition (ΔHd) are determined from the DSC curve.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique that is used to study the time, temperature, and pressure relationships of a material undergoing an exothermic decomposition. It is particularly useful for assessing thermal runaway hazards.

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known quantity of DIH is placed in a suitable sample container (e.g., a titanium or Hastelloy bomb).

-

Methodology: The sample is heated in a stepwise manner. After each heating step, the instrument waits for a period to detect any self-heating. If the rate of self-heating exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. The temperature and pressure of the sample are then monitored as a function of time.

-

Data Analysis: The data from the ARC experiment provides the onset temperature of thermal runaway, the self-heating rate, the pressure generation rate, and the temperature of no return. This information is critical for process safety and for defining safe operating and storage conditions.

Visualization of Experimental Workflow and Decomposition Logic

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow for thermal analysis and a logical representation of the factors influencing DIH stability.

Caption: Proposed experimental workflow for the thermal analysis of DIH.

Caption: Factors influencing the thermal decomposition of DIH.

Conclusion and Recommendations

This compound is a thermally sensitive compound with a decomposition temperature reported to be around 198 °C. However, decomposition can occur at significantly lower temperatures, especially in the presence of moisture, leading to the release of molecular iodine. Due to the limited availability of specific thermo-analytical data for DIH in the literature, it is strongly recommended that researchers and drug development professionals conduct their own thermal stability assessments using the protocols outlined in this guide. Understanding the thermal behavior of DIH is paramount for ensuring laboratory safety, maintaining reagent quality, and developing robust and safe chemical processes. It is advised to always store DIH in a cool, dry, and dark place, and to handle it with appropriate personal protective equipment.

References

Navigating Chemical Identity and Therapeutic Potential: A Technical Guide

An In-depth Examination of CAS 2232-12-4 and the Broader Landscape of Biologically Active Pyrimidine (B1678525) Thioethers

This technical guide addresses the chemical properties and applications of CAS number 2232-12-4, while also exploring the significant therapeutic potential of a structurally related class of compounds, the 2-substituted pyrimidine thioethers, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: 1,3-Diiodo-5,5-dimethylhydantoin (CAS 2232-12-4)

Initial investigations into CAS number 2232-12-4 identify the compound as this compound. This chemical is primarily recognized for its role as a reagent in organic synthesis rather than for direct biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 2232-12-4 |

| Molecular Formula | C₅H₆I₂N₂O₂ |

| Molecular Weight | 379.92 g/mol |

| Appearance | Cream to light brown crystalline powder |

| Melting Point | 190-194 °C |

| Solubility | Insoluble in water; soluble in alcohol and methylene (B1212753) chloride |

| Synonyms | DIH, 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione |

Synthesis and Applications in Organic Chemistry

This compound is a valuable iodinating agent in various chemical transformations. Its synthesis and primary applications are outlined below.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 5,5-dimethylhydantoin (B190458) with an iodinating agent, such as iodine monochloride, in the presence of a base.

-

Materials: 5,5-dimethylhydantoin, Iodine Monochloride, Sodium Hydroxide, Water, Ice.

-

Procedure:

-

Dissolve 5,5-dimethylhydantoin in an aqueous solution of sodium hydroxide, cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a solution of iodine monochloride to the reaction mixture with vigorous stirring.

-

Continue stirring for a specified period, allowing the reaction to proceed to completion.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield this compound.

-

Applications:

-

Iodination Reactions: It serves as an efficient reagent for the iodination of various organic substrates.

-

Oxidative Conversions: Used in the preparation of nitriles from the corresponding alcohols and amines.

-

Chemoselective Iododesilylation: Employed in the stereospecific iododesilylation of silylated alkenes.

-

Sulfonylamidation: Facilitates the preparation of N-benzyl toluenesulfonamides.

Below is a conceptual workflow for the general application of this compound in organic synthesis.

Caption: Synthesis and application workflow of this compound.

Section 2: 2-Substituted Pyrimidine Thioethers - A Class of Biologically Active Molecules

Properties and Synthesis of a Related Pyrimidine Thioether

| Property | Value |

| Compound Name | 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine |

| Molecular Formula | C₁₂H₁₀Cl₂N₂S |

| Molecular Weight | 285.2 g/mol |

Experimental Protocol: General Synthesis of 2-((4-chlorobenzyl)thio)pyrimidine Derivatives

The synthesis of this class of compounds typically involves the nucleophilic substitution of a halogenated pyrimidine with a thiol.

-

Starting Materials: A di-substituted pyrimidine (e.g., 4,6-dichloro-2-methylpyrimidine), 4-chlorobenzyl thiol, and a suitable base.

-

Procedure:

-

Dissolve the di-substituted pyrimidine in an appropriate solvent.

-

Add the base to the solution.

-

Introduce 4-chlorobenzyl thiol to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product using column chromatography or recrystallization.

-

A generalized workflow for the synthesis of 2-thiopyrimidine derivatives is depicted below.

Caption: General synthesis workflow for 2-substituted pyrimidine thioethers.

Biological Activities and Therapeutic Potential

Pyrimidine derivatives are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a thioether linkage at the 2-position has been shown to be a successful strategy in the development of novel therapeutic agents. These compounds have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

Anticancer Activity:

Several 2-thiopyrimidine derivatives have demonstrated potent antitumor activity against various cancer cell lines, including leukemia, colon, and breast cancer.[2] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Others have been found to modulate the activity of transcription factors like STAT3 and STAT5a, which are often dysregulated in cancer.[6]

A conceptual diagram illustrating potential anticancer mechanisms of 2-thiopyrimidine derivatives is provided below.

Caption: Potential anticancer mechanisms of action for 2-thiopyrimidine derivatives.

Anti-inflammatory and Antimicrobial Activities:

In addition to their anticancer properties, 2-thiopyrimidine derivatives have also been investigated for their anti-inflammatory and antimicrobial effects. Some compounds have shown good anti-inflammatory and analgesic activity in preclinical models.[7] Furthermore, this class of molecules has been explored for its potential to combat various bacterial and fungal pathogens.[8]

Conclusion

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a versatile and powerful reagent in organic chemistry, primarily utilized as an efficient iodinating agent and a mild oxidant. Since its first synthesis, DIH has found widespread application in the preparation of iodoarenes, the conversion of alcohols and aldehydes to nitriles, and as a disinfectant and biocide. This whitepaper provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and key applications of DIH. Detailed experimental protocols for its synthesis and representative applications are presented, alongside a thorough compilation of quantitative data. Furthermore, reaction pathways for its principal transformations are illustrated using logical diagrams to provide a clear understanding of the underlying mechanisms.

Introduction

This compound, commonly abbreviated as DIH, is a heterocyclic organic compound belonging to the hydantoin (B18101) family. Its structure is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with iodine atoms attached to both nitrogens. This unique arrangement makes DIH a highly effective electrophilic iodine source. Compared to molecular iodine, DIH is a non-volatile solid, making it easier and safer to handle in a laboratory setting. Its reactivity and selectivity have established it as a valuable tool in modern organic synthesis. Beyond its role in synthesis, the iodine-releasing properties of DIH also confer significant antimicrobial activity, leading to its use in water treatment and as a disinfectant.

Discovery and History

The first synthesis of this compound was reported in 1965 by Orfeo O. Orazi, R. A. Corral, and H. E. Bertorello.[1][2][3][4][5] Their work, published in the Journal of Organic Chemistry, detailed the iodination of 5,5-dimethylhydantoin (B190458) and explored the utility of the resulting N-iodohydantoins as iodinating agents.[1][2][3][4][5] This initial research laid the foundation for the subsequent development and application of DIH in a variety of chemical transformations. Over the decades, numerous studies have expanded upon its synthetic utility, establishing it as a go-to reagent for specific iodinations and oxidations.

Physicochemical and Spectral Data

DIH is a cream to light brown crystalline powder. Key physicochemical and spectral properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2232-12-4 | [6] |

| Molecular Formula | C₅H₆I₂N₂O₂ | [6] |

| Molecular Weight | 379.92 g/mol | [6] |

| Appearance | Cream to light brown crystalline powder | |

| Melting Point | 192–196 °C (decomposes) | [7] |

| Solubility | Insoluble in water; Soluble in acetone, methylene (B1212753) chloride | |

| Storage Temperature | -20°C |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks / Signals | Reference(s) |

| ¹H NMR | Due to the absence of protons on the hydantoin ring and the symmetry of the methyl groups, a single peak is expected for the C(CH₃)₂ protons. However, the compound's instability in some NMR solvents can lead to decomposition and the appearance of additional peaks. | [8][9] |

| ¹³C NMR | Signals are expected for the carbonyl carbons (C=O), the quaternary carbon (C(CH₃)₂), and the methyl carbons (CH₃). | [9][10] |

| FTIR (cm⁻¹) | Characteristic peaks for the carbonyl groups (C=O) and C-N bonds are prominent. The presence of the C-I bonds will also influence the fingerprint region. | [11][12] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of iodine atoms and parts of the hydantoin ring. | [13][14][15] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of DIH are presented below.

Method 1: From 5,5-Dimethylhydantoin, Iodine, and Sodium Hypochlorite (B82951)

This method provides a high yield of DIH.

-

Materials:

-

5,5-Dimethylhydantoin (10.0 g, 0.078 mol)

-

Iodine (19.8 g, 0.078 mol)

-

Water (150 mL)

-

n-Butyl acetate (B1210297) (35 mL)

-

11% Sodium hypochlorite solution (50.3 g, 0.078 mol)

-

-

Procedure:

-

To a 500-mL flask, add 5,5-dimethylhydantoin, iodine, water, and n-butyl acetate.[6]

-

Cool the mixture to 10°C or below in an ice bath.[6]

-

Slowly add the sodium hypochlorite solution while maintaining the temperature below 10°C.[6]

-

After the addition is complete, stir the reaction mixture at the same temperature for 2 hours.[6]

-

A crystalline product will precipitate. Filter the crystals.[6]

-

Dry the collected crystals under reduced pressure to obtain this compound.[6]

-

-

Yield: Approximately 90%.[6]

Method 2: From 5,5-Dimethylhydantoin and Iodine Monochloride

This is the originally reported method.

-

Materials:

-

5,5-Dimethylhydantoin (0.05 mol)

-

Iodine Monochloride (0.11 mol)

-

Sodium Hydroxide (B78521) (0.1 mol)

-

Ice-water

-

-

Procedure:

-

Prepare a solution of sodium hydroxide in ice-water at 0°C.[6]

-

Add 5,5-dimethylhydantoin to the cold sodium hydroxide solution.[6]

-

Slowly add iodine monochloride to the reaction mixture while maintaining the temperature at 0°C.[6]

-

The product precipitates and can be used without further purification for many applications.[6]

-

Iodination of Aromatic Compounds: Synthesis of 4-Iodoanisole

This protocol exemplifies the use of DIH for the electrophilic iodination of an activated aromatic ring.

-

Materials:

-

Anisole (B1667542) (1.1 g, 10 mmol)

-

This compound (1.9 g, 5 mmol)

-

Ethanol (B145695) (15 mL)

-

Concentrated Sulfuric Acid (2 mL)

-

3% Sodium sulfite (B76179) solution (50 mL)

-

-

Procedure:

-

In a flask, dissolve anisole in ethanol and cool the solution.[16]

-

Slowly add concentrated sulfuric acid while stirring and maintaining a low temperature.[16]

-

Add DIH in three portions over 2-3 minutes.[16]

-

Once the reaction is complete (monitored by TLC), dilute the mixture with a 3% solution of sodium sulfite.[16]

-

Filter the resulting precipitate, wash with water, and dry.[16]

-

Recrystallize the crude product from an appropriate solvent to obtain pure 4-iodoanisole.[16]

-

-

Yield: Up to 97%.[16]

Oxidation of Alcohols to Nitriles: Synthesis of Benzonitrile from Benzyl (B1604629) Alcohol

This protocol demonstrates the oxidative conversion of a primary alcohol to a nitrile.

-

Materials:

-

Benzyl alcohol

-

This compound (DIH)

-

Aqueous ammonia (B1221849)

-

-

Procedure:

-

In a reaction vessel, combine benzyl alcohol and aqueous ammonia.

-

Add DIH to the mixture.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, the reaction mixture can be worked up by extraction with an organic solvent.

-

The organic layer is then dried and the solvent evaporated to yield the nitrile product.[18]

-

Reaction Pathways and Mechanisms

The utility of DIH in organic synthesis stems from its ability to act as an electrophilic iodine source and a mild oxidant. The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Electrophilic Aromatic Iodination

DIH is an excellent reagent for the iodination of electron-rich aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Electrophilic Aromatic Iodination using DIH.

Oxidation of Primary Alcohols to Nitriles

The conversion of primary alcohols to nitriles using DIH in aqueous ammonia is a two-step process involving the initial oxidation of the alcohol to an aldehyde, followed by conversion to the nitrile.

Caption: Two-step conversion of primary alcohols to nitriles.

A more detailed workflow for the TEMPO-catalyzed variant is as follows:

References

- 1. Synthesis and Molecular Structure of a Copper Octaiodocorrole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Hydantoines [c13nmr.at]

- 11. spectrabase.com [spectrabase.com]

- 12. surfacesciencewestern.com [surfacesciencewestern.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. uni-saarland.de [uni-saarland.de]

- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 17. This compound, DIH [organic-chemistry.org]

- 18. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to the Electrophilicity of 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic nature of 1,3-diiodo-5,5-dimethylhydantoin (DIH), a versatile and powerful reagent in modern organic synthesis. DIH serves as a potent source of electrophilic iodine, facilitating a wide range of iodination reactions crucial for the development of novel pharmaceuticals and functional materials.

Core Concepts: Electrophilicity and Reactivity

This compound is a stable, crystalline solid that offers significant advantages over other iodinating agents like molecular iodine (I₂) and N-iodosuccinimide (NIS). Its reactivity is comparable to or, in some cases, superior to these traditional reagents, and it is more convenient to handle due to its non-sublimating nature.[1] The electrophilicity of DIH can be attributed to the polarization of the N-I bonds, which are activated by acidic conditions or through catalysis, rendering the iodine atoms susceptible to nucleophilic attack.

The reactivity of DIH is highly dependent on the reaction medium. In the presence of strong acids, such as sulfuric acid or trifluoromethanesulfonic acid, a "superelectrophilic" iodine species is generated, capable of iodinating even electron-deficient aromatic compounds.[2] This enhanced reactivity opens avenues for the synthesis of previously inaccessible iodinated molecules.

Data Presentation: Quantitative Analysis of DIH in Electrophilic Iodination

The efficacy of DIH as an electrophilic iodinating agent is demonstrated in the following tables, which summarize its performance in both uncatalyzed and catalyzed reactions across a variety of aromatic substrates.

Table 1: Uncatalyzed Iodination of Aromatic Compounds with DIH in Acidic Media

| Aromatic Substrate | Acid Medium | Temperature (°C) | Reaction Time (min) | Product | Yield (%) |

| Benzene | H₂SO₄ (90%) | 20 | 15 | Iodobenzene | 85 |

| Toluene | H₂SO₄ (90%) | 20 | 10 | 4-Iodotoluene | 92 |

| Anisole | H₂SO₄ (90%) | 0 | 5 | 4-Iodoanisole | 95 |

| Chlorobenzene | H₂SO₄ (90%) | 20 | 30 | 4-Iodochlorobenzene | 80 |

| Nitrobenzene | CF₃SO₃H | 0 | 1 | 3-Iodonitrobenzene | 85 |

Table 2: Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds with DIH

| Aromatic Substrate | Disulfide Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Anisole | (4-MeOC₆H₄S)₂ (10) | 25 | 1 | 4-Iodoanisole | 99 |

| 1,3-Dimethoxybenzene | (4-MeOC₆H₄S)₂ (10) | 25 | 0.5 | 4-Iodo-1,3-dimethoxybenzene | 98 |

| N-Phenylacetamide | (4-MeOC₆H₄S)₂ (10) | 25 | 3 | 4-Iodo-N-phenylacetamide | 95 |

| 1-Methylindole | (4-MeOC₆H₄S)₂ (10) | 25 | 1 | 3-Iodo-1-methylindole | 92 |

| 1-Phenylpyrazole | (4-MeOC₆H₄S)₂ (10) | 50 | 24 | 4-Iodo-1-phenylpyrazole | 85 |

Table 3: Comparative Iodination of Phenol with DIH, NIS, and I₂

| Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| DIH | Dioxane | 25 | 0.5 | 2,4-Diiodophenol | 90 |

| NIS | Dioxane | 25 | 2 | 2,4-Diiodophenol | 85 |

| I₂ | Dioxane | 25 | 24 | 2,4-Diiodophenol | 70 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DIH.

Protocol 1: General Procedure for the Uncatalyzed Iodination of Aromatic Compounds in Sulfuric Acid

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the aromatic substrate (10 mmol).

-

Reaction Setup: Cool the flask in an ice bath to 0 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (90%, 20 mL) to the flask with vigorous stirring, maintaining the temperature below 10 °C.

-

Addition of DIH: Once the substrate is completely dissolved, add this compound (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice (100 g).

-

Quenching: Add a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) dropwise until the color of iodine disappears.

-

Extraction: Extract the aqueous mixture with dichloromethane (B109758) (3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the pure iodinated product.

Protocol 2: General Procedure for the Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds

-

Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add the aromatic substrate (0.5 mmol), this compound (0.5 mmol), and the disulfide catalyst (0.05 mmol).

-

Solvent Addition: Add acetonitrile (B52724) (2.5 mL) to the vial.

-

Reaction Conditions: Cap the vial and stir the mixture at the specified temperature (see Table 2) for the indicated time.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL).

-

Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the desired iodinated product.

Mandatory Visualizations

Diagram 1: Proposed Mechanism for Disulfide-Catalyzed Electrophilic Iodination

Caption: Proposed mechanism for the disulfide-catalyzed iodination of arenes using DIH.

Diagram 2: Experimental Workflow for Electrophilic Aromatic Iodination

Caption: General laboratory workflow for electrophilic aromatic iodination using DIH.

References

Safety, handling, and storage of 1,3-Diiodo-5,5-dimethylhydantoin

An In-depth Technical Guide to the Safety, Handling, and Storage of 1,3-Diiodo-5,5-dimethylhydantoin

Introduction

This compound (DIH) is a versatile and powerful iodinating and oxidizing agent used in a variety of organic syntheses.[1][2][3] Its solid, non-sublimating nature makes it a more convenient alternative to molecular iodine.[1] However, its high reactivity, oxidizing potential, and corrosive nature necessitate strict adherence to safety, handling, and storage protocols. This guide provides comprehensive technical information for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management. It is an oxidizing solid that can intensify fires, is corrosive, causing severe skin burns and eye damage, and is very toxic to aquatic life.[4][5]

Hazard Pictograms:

-

Flame over circle (Oxidizer): Indicates that the substance can cause or contribute to the combustion of other material.

-

Corrosion: Signifies that it can cause severe skin burns and eye damage.

-

Environment (optional for transport): Highlights its toxicity to aquatic life.

The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these hazards.

| Classification | Category | Hazard Statement (H-code) |

| Oxidizing solids | Category 2 / 3 | H272: May intensify fire; oxidizer.[4][5][7] |

| Skin corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[4][5][7] |

| Serious eye damage | Category 1 | H318: Causes serious eye damage.[5] |

| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[4][6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of DIH is crucial for its safe handling and for predicting its behavior in reactions.

| Property | Value | Reference |

| CAS Number | 2232-12-4 | [4][6][8] |

| Molecular Formula | C₅H₆I₂N₂O₂ | [4][6][8] |

| Molecular Weight | 379.92 g/mol | [4][6][8] |

| Appearance | White to light yellow/orange or cream to light brown powder/crystal. | [7][9] |

| Melting Point | 190 - 198°C (with decomposition). | [4][7][9] |

| Solubility | Reacts with water.[10] Soluble in organic solvents.[2] Unstable in solution.[7] | |

| Stability | Sensitive to heat, light, air, and moisture.[7][10] |

Safe Handling Procedures

Due to its hazardous nature, strict protocols must be followed when handling this compound.

Engineering Controls

-

Ventilation: Always handle DIH in a well-ventilated area. A certified chemical fume hood is required to avoid inhalation of dust.[11]

-

Explosion-proof equipment: Use of explosion-proof equipment is recommended due to its oxidizing nature.[5][12]

-

Static Discharge: Take precautionary measures against static discharge.[5][12]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent contact and exposure.

| Protection Type | Specification | Rationale & Reference |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against dust, splashes, and potential explosions.[4][6][13] |

| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile) and a flame-resistant lab coat (e.g., Nomex®). Ensure full skin coverage with long pants and closed-toe shoes. | Prevents severe skin burns from direct contact.[4][6][13][14] |

| Respiratory Protection | A NIOSH-approved respirator with P3 (or equivalent) cartridges is required when dusts are generated or if ventilation is inadequate. | Protects against inhalation of corrosive and harmful dust particles.[6][13] |

General Hygiene and Handling Practices

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the work area.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

-

Keep away from clothing and other combustible materials.[4][5] |* Avoid grinding, shock, or friction.[5][12]

-

Minimize dust generation and accumulation.

Caption: Workflow for safely handling this compound.

Storage Requirements

Proper storage is critical to maintain the stability of DIH and prevent hazardous situations.

| Parameter | Requirement | Rationale & Reference |

| Temperature | Store in a cool, dry, well-ventilated place. Some suppliers recommend refrigeration (-20°C or <0°C) or freezing (-10°C). | Heat sensitive; prevents thermal decomposition.[6][7][9][11] |

| Container | Keep in a tightly closed, original manufacturer's container. | Prevents contamination and exposure to moisture and air.[11] |

| Incompatibilities | Store away from combustible materials, reducing agents, acids, alcohols, ammonia, and water. | It is a strong oxidizer and reacts with many substances.[11][15] |

| Storage Area | Store locked up in a designated corrosives or oxidizing materials area. | Limits access to authorized personnel and ensures proper segregation.[4][11] |

Emergency Procedures

Immediate and appropriate action is required in case of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with large amounts of water/shower for at least 15 minutes. Call a physician immediately.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice immediately.[4][5] |

Fire-Fighting Measures

-

Extinguishing Media: For small fires, use flooding quantities of water. Dry sand or dry chemical foam may also be used.[5][15][16]

-

Unsuitable Extinguishing Media: Do NOT use dry chemical extinguishers based on ammonium (B1175870) phosphate, CO₂, or foam.[15][16]

-

Hazards: As an oxidizer, it can intensify fires.[4][5] Thermal decomposition produces irritating and toxic gases, including nitrogen oxides and iodine compounds. Containers may explode in a fire.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Avoid substance contact and inhalation of dust. Ensure adequate ventilation.

-

Containment and Cleanup: Cover drains. Dampen the solid spill with 60-70% ethanol (B145695) to reduce dust, then carefully sweep or scoop the material into a suitable, labeled container for disposal.[10] Do not allow the product to enter drains.

-

Environmental Precautions: Avoid release to the environment as the substance is very toxic to aquatic life.[4]

Caption: Decision-making workflow for responding to an accidental spill.

Experimental Protocols

DIH is a key reagent in many synthetic transformations. Below are representative experimental protocols.

Synthesis of this compound

This protocol describes a common method for preparing DIH from 5,5-dimethylhydantoin (B190458).[8]

Methodology:

-

Add 5,5-dimethylhydantoin (0.078 mol) and iodine (0.078 mol) to a 500-mL flask containing 150 mL of water and 35 mL of n-butyl acetate.

-

Cool the mixture to below 10°C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (B82951) (11%, 0.078 mol) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at the same temperature for 2 hours, during which time a crystal product will precipitate.

-

Filter the precipitated crystals.

-

Dry the collected crystals under reduced pressure to obtain this compound. The reported yield is approximately 90%.[8]